3-(6-Methoxypyridin-2-YL)oxetan-3-amine
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Overview
Description
3-(6-Methoxypyridin-2-YL)oxetan-3-amine is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol . This compound is characterized by the presence of a methoxypyridine ring attached to an oxetane ring, which is further connected to an amine group. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methoxypyridin-2-YL)oxetan-3-amine typically involves the reaction of 6-methoxypyridine-2-carbaldehyde with an appropriate oxetane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(6-Methoxypyridin-2-YL)oxetan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or THF.
Substitution: Nucleophiles such as halides or amines; reactions are conducted in polar solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxetane derivatives, while reduction can produce amine derivatives with altered functional groups .
Scientific Research Applications
3-(6-Methoxypyridin-2-YL)oxetan-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-(6-Methoxypyridin-2-YL)oxetan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Methoxypyridin-3-amine: A related compound with a similar pyridine ring structure but lacking the oxetane moiety.
N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine: A Schiff base derivative synthesized from 6-methoxypyridine-3-amine.
Uniqueness
3-(6-Methoxypyridin-2-YL)oxetan-3-amine is unique due to the presence of both the methoxypyridine and oxetane rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-(6-methoxypyridin-2-yl)oxetan-3-amine |
InChI |
InChI=1S/C9H12N2O2/c1-12-8-4-2-3-7(11-8)9(10)5-13-6-9/h2-4H,5-6,10H2,1H3 |
InChI Key |
UUPIPNJZULWHOO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=N1)C2(COC2)N |
Origin of Product |
United States |
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